2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide
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Overview
Description
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is a synthetic organic compound characterized by the presence of an amino group, a fluorophenyl group, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide typically involves the reaction of 3-fluorobenzylamine with N-methylpentanamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluorophenyl group may yield a phenyl derivative .
Scientific Research Applications
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamide
- 2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamide
- 2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamide
Uniqueness
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-3-5-12(15)13(17)16(2)9-10-6-4-7-11(14)8-10/h4,6-8,12H,3,5,9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAIFLKUBUYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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